molecular formula C9H7Cl3N2O2 B14693710 [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride CAS No. 31949-01-6

[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride

Cat. No.: B14693710
CAS No.: 31949-01-6
M. Wt: 281.5 g/mol
InChI Key: RDSSSIBTTLQLOB-UHFFFAOYSA-N
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Description

[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is a chemical compound that features a dichloroaniline moiety attached to a carbamoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride precursor. One common method is the reaction of 3,4-dichloroaniline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic and corrosive nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aniline ring can be substituted by other nucleophiles.

    Hydrolysis: The carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.

    Condensation Reactions: It can react with amines to form ureas.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Water or aqueous bases like sodium hydroxide.

    Condensation: Primary or secondary amines under mild heating.

Major Products

    Substitution: Various substituted anilines.

    Hydrolysis: Carbamic acids.

    Condensation: Ureas and related derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its reactive carbamoyl chloride group.

Medicine

Industry

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride involves its reactive carbamoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool for modifying enzymes and studying their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to its analogs, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is unique due to the presence of the carbamoyl chloride group, which imparts distinct reactivity and potential applications. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical research and industrial applications.

Properties

CAS No.

31949-01-6

Molecular Formula

C9H7Cl3N2O2

Molecular Weight

281.5 g/mol

IUPAC Name

N-[2-(3,4-dichloroanilino)-2-oxoethyl]carbamoyl chloride

InChI

InChI=1S/C9H7Cl3N2O2/c10-6-2-1-5(3-7(6)11)14-8(15)4-13-9(12)16/h1-3H,4H2,(H,13,16)(H,14,15)

InChI Key

RDSSSIBTTLQLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CNC(=O)Cl)Cl)Cl

Origin of Product

United States

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